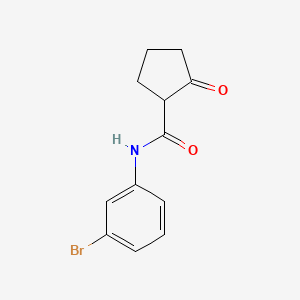![molecular formula C10H13N5O4 B8280006 2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B8280006.png)
2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Descripción general
Descripción
2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: is a nucleoside analog that belongs to the class of purine nucleosides. It is structurally similar to guanosine but lacks a hydroxyl group at the 3’ position of the ribose sugar.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the use of thymidine phosphorylase and purine nucleoside phosphorylase in a one-pot cascade reaction. This method employs cheap materials such as thymidine and guanine as substrates . The reaction conditions are optimized to achieve high yields and purity, making it suitable for industrial applications.
Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis due to its higher atom economy and fewer side products compared to traditional chemical methods. The use of engineered enzymes, such as purine nucleoside phosphorylase from Brevibacterium acetylicum, has been shown to significantly improve the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and halogenated compounds.
Major Products: The major products formed from these reactions include various analogs of this compound, which can be further studied for their biological activities and potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its incorporation into DNA during replication. This incorporation leads to the inhibition of DNA synthesis, ultimately causing cell death. The compound targets the enzyme purine nucleoside phosphorylase, which is crucial for the salvage pathway of purine metabolism .
Comparación Con Compuestos Similares
- 3’-deoxyguanosine
- 2’-deoxyguanosine
- Ganciclovir
Comparison: 2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to its specific structural modifications, which confer distinct biological activities. Unlike 3’-deoxyguanosine, which lacks a hydroxyl group at the 3’ position, this compound has additional modifications that enhance its antiviral and anticancer properties . Compared to 2’-deoxyguanosine, it exhibits different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted therapies .
Propiedades
Fórmula molecular |
C10H13N5O4 |
|---|---|
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,9+/m0/s1 |
Clave InChI |
OROIAVZITJBGSM-DQSPEZDDSA-N |
SMILES isomérico |
C1[C@H](O[C@H]([C@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO |
SMILES canónico |
C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Hydroxy-5-[(pyridin-3-ylmethyl)sulfanyl]pyridin-2(1H)-one](/img/structure/B8279989.png)

![2-[2-(4-Methylphenyl)ethoxy]ethanol](/img/structure/B8279997.png)
![1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8280002.png)

![5-[[6-Methoxy-7-(2-methoxyethoxy)quinolin-4-yl]amino]-2-methylphenol](/img/structure/B8280013.png)


